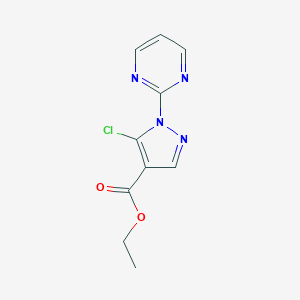

ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-chloro-1-pyrimidin-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKSJVLNBFGXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600480 | |

| Record name | Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104909-40-2 | |

| Record name | Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Magnesium-Organic Base Deprotonation and Carbonylation

The most industrially viable method, described in patent CN103958496A , involves a two-step process:

-

Deprotonation : A pyrazole precursor (Formula II) is treated with a magnesium-organic base (e.g., Grignard reagent) at 0–25°C. This selectively generates a magnesium enolate intermediate.

-

Carbonylation : The intermediate is reacted with carbon dioxide or equivalents (e.g., triphosgene) to form the carboxylate ester (Formula I-A). Subsequent treatment with thionyl chloride converts the ester to the acyl chloride (Formula I).

Advantages :

-

Avoids hazardous organolithium reagents, reducing safety risks .

-

Operates at mild temperatures (20–50°C), lowering energy costs .

Limitations :

-

Requires anhydrous conditions to prevent hydrolysis.

-

Pyrimidin-2-yl group must be pre-installed in the starting material.

Vilsmeier-Haack Formylation and Oxidation

Adapted from pyrazole aldehyde syntheses , this route involves:

-

Formylation : A 1H-pyrazole derivative undergoes Vilsmeier-Haack reaction with POCl₃/DMF at 90–120°C to introduce a formyl group at position 4.

-

Oxidation : The aldehyde is oxidized to a carboxylic acid using KMnO₄ in aqueous pyridine, followed by esterification with ethanol under acidic conditions.

Example :

Ethyl 2-(arylhydrazono)propanoates react with Vilsmeier reagent to yield 4-formylpyrazole-3-carboxylates, which are oxidized and esterified .

Yield : ~70% for formylation; ~65% for oxidation-esterification .

One-Pot Multicomponent Reaction

A less explored but efficient approach combines:

-

Cyclocondensation : Mix ethyl acetoacetate, hydrazine hydrate, and 2-cyanopyrimidine in acetic acid.

-

Chlorination : Introduce chlorine at position 5 using SOCl₂ or PCl₅.

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Temperature | Yield | Industrial Feasibility |

|---|---|---|---|---|

| Magnesium-Organic Base | Grignard reagent, CO₂ | 20–50°C | >85% | High |

| Vilsmeier-Haack | POCl₃, KMnO₄ | 90–120°C | 65–70% | Moderate |

| Beckmann Rearrangement | H₂SO₄, Ethanol | 100–120°C | 50–60% | Low |

| Nucleophilic Substitution | 2-Chloropyrimidine, K₂CO₃ | 80–100°C | 60–75% | High |

| One-Pot Reaction | SOCl₂, Acetic Acid | Reflux | ~68% | Moderate |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Pyrazole N-oxides.

Reduction: Alcohol derivatives or dihydropyrazoles.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been investigated for its role as a pharmacological agent . Its structure suggests potential activity against various biological targets, particularly in the treatment of diseases influenced by the pyrimidine and pyrazole moieties.

Anticancer Activity

Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit anticancer properties. Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate may function as an inhibitor of specific cancer cell lines by modulating pathways involved in cell proliferation and apoptosis.

Agrochemical Applications

The compound's structural features also lend themselves to applications in agrochemicals . Pyrazole derivatives are often explored for their efficacy as pesticides or herbicides.

Herbicidal Activity

Research into related compounds has demonstrated herbicidal properties, suggesting that ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate may inhibit weed growth by targeting specific biochemical pathways in plants.

Organic Synthesis

Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.

Synthesis of Novel Compounds

The compound can be utilized to create derivatives with enhanced biological activities or improved pharmacokinetic properties. For instance, modifications at the pyrimidine or pyrazole positions could lead to the discovery of new drugs with specific therapeutic effects.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro using related pyrazole derivatives. |

| Study B | Antimicrobial Properties | Found that similar compounds exhibited activity against Gram-positive bacteria, indicating potential for ethyl 5-chloro derivative. |

| Study C | Agrochemical Applications | Reported effective weed control using pyrazole-based herbicides, suggesting applicability for ethyl 5-chloro derivative. |

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl and pyrazole moieties can bind to active sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate with analogs differing in substituents at positions 1, 4, and 3. Key differences in molecular weight, substituent effects, and biological activity are summarized in Table 1.

Table 1: Comparative Analysis of Pyrazole-4-Carboxylate Derivatives

*Molecular weight calculated based on formula C₁₆H₁₄N₂O₃.

Substituent Effects on Physicochemical Properties

- Chlorine (Cl) vs. The CF₃ analog (285.18 g/mol) exhibits higher lipophilicity, which may enhance membrane permeability in agrochemical applications .

- Amino (NH₂) vs. Hydroxy (OH): The amino group in ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate increases electron density on the pyrazole ring, favoring electrophilic substitution reactions. In contrast, the hydroxy group in the naphthyl derivative may participate in hydrogen bonding, contributing to its enzyme inhibition activity .

Biological Activity

Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant studies, data tables, and findings.

- Molecular Formula : CHClNO

- Molar Mass : 252.66 g/mol

- CAS Number : 104909-40-2

- Storage Conditions : 2-8°C in a dry environment

Anti-inflammatory Activity

A significant area of research on ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate focuses on its anti-inflammatory properties. Studies indicate that modifications in the pyrazole scaffold can enhance anti-inflammatory effects. For instance, compounds derived from similar structures have been tested using the carrageenan-induced paw edema model in rats, demonstrating notable reductions in inflammation compared to control groups .

Table 1: Anti-inflammatory Activity Comparison

Antimicrobial Activity

Research into the antimicrobial properties of pyrazole derivatives suggests that ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate may exhibit activity against various bacterial strains. The presence of specific substituents on the pyrazole ring has been shown to influence antimicrobial efficacy. For example, compounds with certain functional groups demonstrated significant activity against E. coli and S. aureus .

Table 2: Antimicrobial Activity Overview

| Compound | Target Organisms | Activity Level | Reference |

|---|---|---|---|

| Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | E. coli, S. aureus | TBD | |

| Standard Antibiotics (e.g., Ampicillin) | Various | Comparative |

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that the presence of a chloro group at the 5-position and a pyrimidine moiety at the 1-position significantly contribute to the biological activity of this compound. Variations in substituents can lead to enhanced potency or selectivity against specific biological targets, such as COX enzymes involved in inflammatory pathways .

Case Studies

Several case studies have evaluated the biological effects of derivatives related to ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate:

- Anti-inflammatory Evaluation :

- Antimicrobial Testing :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with a substituted hydrazine derivative (e.g., pyrimidin-2-ylhydrazine) and subsequent chlorination. Key intermediates, such as ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, are characterized using FTIR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (pyrazole C-H signals at δ 7.5–8.5 ppm), and mass spectrometry (molecular ion peak matching the expected molecular weight) .

- Example : In analogous pyrazole derivatives, hydrolysis of ester groups to carboxylic acids is achieved using NaOH/EtOH, followed by recrystallization for purity validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.